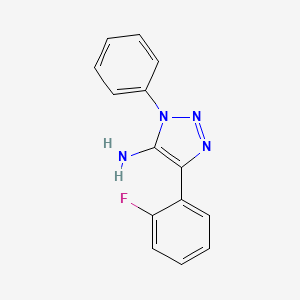

4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine” belongs to a class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of a related compound, “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was successfully synthesized via a two-step reaction .Molecular Structure Analysis

While specific structural data for this compound is not available, similar compounds often have complex structures. For instance, a related compound, “4-(2’-Fluorobenzyloxy)phenylboronic acid”, has a molecular formula of C13H12BFO3 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, “4-(2’-Fluorobenzyloxy)phenylboronic acid”, the molecular weight is 246.042 Da .Wissenschaftliche Forschungsanwendungen

4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has a variety of applications in scientific research. It is used as a ligand in coordination chemistry, as an inhibitor in enzymology, and as a fluorescent probe in bioimaging. In coordination chemistry, this compound binds to metal ions such as copper, zinc, and nickel, forming stable complexes. In enzymology, this compound is used as an inhibitor of enzymes such as tyrosinases and proteases. In bioimaging, this compound is used as a fluorescent probe to detect and image biomolecules such as proteins and nucleic acids.

Wirkmechanismus

4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine binds to metal ions such as copper, zinc, and nickel, forming stable complexes. It is believed that the triazole group of this compound is responsible for the binding of the ligand to the metal ions. The amine group of this compound is believed to interact with the metal ions, forming a covalent bond.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as tyrosinases and proteases. In vivo studies have shown that this compound can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory, antioxidant, and anti-bacterial effects.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in lab experiments has several advantages. It is a readily available and inexpensive compound, and it is easy to synthesize. It is also a highly stable compound and can be stored for long periods of time. However, the use of this compound in lab experiments also has some limitations. It is a toxic compound, and should be handled with care. It is also not suitable for use in biological systems due to its toxicity.

Zukünftige Richtungen

Future research on 4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine could focus on the development of new synthesis methods, the development of new applications, and the investigation of its biochemical and physiological effects. Additionally, research could focus on the development of new fluorescent probes based on this compound, as well as the development of new inhibitors based on this compound. Finally, research could also focus on the development of new methods for the detection and imaging of biomolecules using this compound.

Synthesemethoden

4-(2-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is synthesized using a palladium-catalyzed reaction between aryl halides and aryl azides. This reaction is known as the “click reaction” and is a powerful tool for the synthesis of heterocycles. The reaction is typically carried out in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is fast, efficient, and produces a high yield of the desired product.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)-3-phenyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4/c15-12-9-5-4-8-11(12)13-14(16)19(18-17-13)10-6-2-1-3-7-10/h1-9H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKWLRKEYBOLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=C3F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1'-[(oxolan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6461783.png)

![2-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461804.png)

![N-{1'-[(3-methyl-1,2-oxazol-5-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6461831.png)

![tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate](/img/structure/B6461841.png)

![2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole](/img/structure/B6461844.png)

![2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461852.png)

![2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461858.png)

![2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461873.png)

![2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461880.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine](/img/structure/B6461888.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine](/img/structure/B6461895.png)